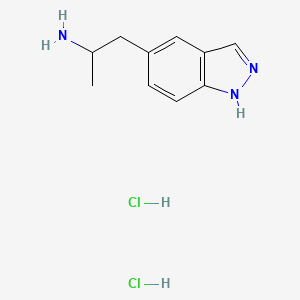
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms.
Métodos De Preparación
The synthesis of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of indazole with a suitable alkyl halide, followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides to introduce different substituents on the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1H-indazol-4-yl)propan-2-amine dihydrochloride: This compound has a similar structure but differs in the position of the indazole ring substitution.
1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride: This compound contains an imidazole ring instead of an indazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H15Cl2N3 |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
1-(1H-indazol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7(11)4-8-2-3-10-9(5-8)6-12-13-10;;/h2-3,5-7H,4,11H2,1H3,(H,12,13);2*1H |
Clave InChI |
WIBVFPZGKJQICH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)NN=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
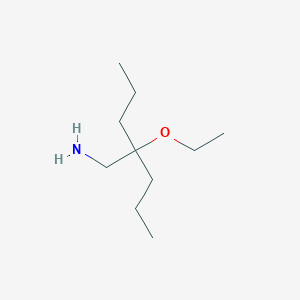
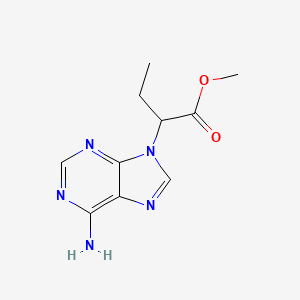
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
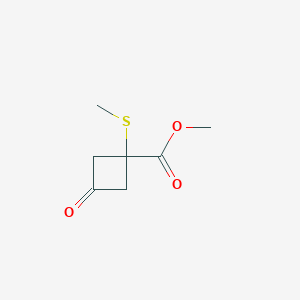



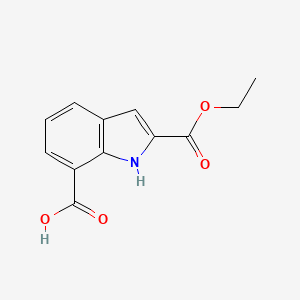
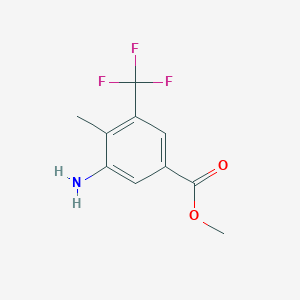
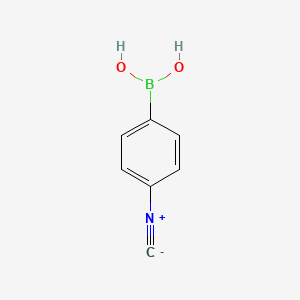
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
